molecular formula C23H21Cl2N3OS B2770143 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(3-chlorophenyl)-1-(furan-2-ylmethyl)thiourea CAS No. 851971-30-7

1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(3-chlorophenyl)-1-(furan-2-ylmethyl)thiourea

Cat. No.: B2770143
CAS No.: 851971-30-7
M. Wt: 458.4
InChI Key: GQRWQPJBQRLHTA-UHFFFAOYSA-N
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Description

1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(3-chlorophenyl)-1-(furan-2-ylmethyl)thiourea is a useful research compound. Its molecular formula is C23H21Cl2N3OS and its molecular weight is 458.4. The purity is usually 95%.
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Scientific Research Applications

Dye-Sensitized Solar Cells

One study explored phenothiazine derivatives with various conjugated linkers, including furan, for their use in dye-sensitized solar cells. It was found that the furan-linked derivative displayed improved solar energy-to-electricity conversion efficiency, highlighting the role of conjugated linkers in enhancing device performance (Se Hun Kim et al., 2011).

Catalytic Activity

Primary amine-thiourea derivatives have been reported to act as highly enantioselective catalysts for the conjugate addition of ketones to nitroalkenes. This indicates their utility in organic synthesis, broadening the substrate scope and showing potential for various aromatic and aliphatic substituents (Hongbing Huang & E. Jacobsen, 2006).

Synthesis and Characterization

A series of N-(3,4-dichlorophenyl)-N′-(2,3, and 4-methylbenzoyl)thiourea derivatives were synthesized and characterized, demonstrating the diverse potential of thiourea derivatives in chemical synthesis and structural analysis. These compounds were analyzed using spectroscopic techniques, showcasing their structural properties and potential applications in material science (M. Yusof et al., 2010).

Antimicrobial Activity

Research into 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes has shown that these compounds can be synthesized via the Gewald reaction and have demonstrated antimicrobial activity. This highlights the potential of thiourea derivatives in pharmaceutical applications and the development of new antimicrobial agents (M. Arora et al., 2013).

Properties

IUPAC Name

1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(3-chlorophenyl)-1-(furan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2N3OS/c1-15-20(21-13-17(25)7-8-22(21)26-15)9-10-28(14-19-6-3-11-29-19)23(30)27-18-5-2-4-16(24)12-18/h2-8,11-13,26H,9-10,14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRWQPJBQRLHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN(CC3=CC=CO3)C(=S)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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